trans-3-(Methylamino)cyclobutanol hydrochloride

Description

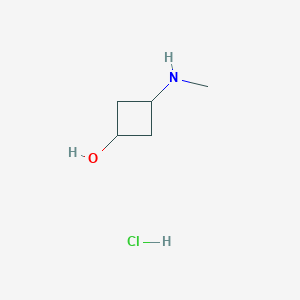

Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol CAS Number: 1403766-99-3 (trans isomer) / 1403767-32-7 (cis isomer) Synonyms: trans-3-Amino-3-methylcyclobutanol hydrochloride, trans-3-Hydroxy-3-methylcyclobutylamine hydrochloride Structural Features: A cyclobutane ring substituted with a methylamino group at position 3 (trans configuration) and a hydroxyl group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Synthesis: Prepared via enantioselective organocatalyzed semipinacolic rearrangements of cyclobutanol derivatives, yielding spirocyclic compounds with enantioselectivity up to 98% under optimized conditions (e.g., silver phosphate catalysis) .

Properties

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-99-3, 1408075-73-9 | |

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylamino)cyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanone derivative with methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-(Methylamino)cyclobutanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or the methylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated compounds, substituted amines.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(Methylamino)cyclobutanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and receptor binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-(Methylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

cis-3-Amino-3-methylcyclobutanol Hydrochloride

CAS: 1403767-32-7 Molecular Formula: C₅H₁₂ClNO Key Differences:

- Stereochemistry: cis configuration of amino and hydroxyl groups on the cyclobutane ring.

- Physicochemical Properties : Lower melting point and altered solubility compared to the trans isomer due to steric effects .

- Applications : Used in asymmetric synthesis of spirocyclic compounds but with reduced catalytic efficiency in enantioselective reactions (51%–74% yield vs. 74%–98% for trans) .

trans-3-(Aminomethyl)cyclobutanol Hydrochloride

CAS: 1404365-04-3 Molecular Formula: C₅H₁₂ClNO Key Differences:

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

CAS: Referenced in patents (e.g., EP 4 374 877 A2) Molecular Formula: C₇H₁₄ClNO₂ Key Differences:

- Functional Groups : Carboxylate ester introduces lipophilicity, enhancing blood-brain barrier penetration.

- Applications: Precursor for diazaspiro[3.5]non-8-ene carboxamides, a class of protease inhibitors .

Phenylephrine Hydrochloride

CAS: 61-76-7 Molecular Formula: C₉H₁₃NO₂·HCl Key Differences:

- Structure: Benzene ring with hydroxyl and methylamino groups; lacks cyclobutane.

- Pharmacology : α₁-adrenergic agonist used for hypotension; contrasts with cyclobutane derivatives’ focus on kinase modulation .

Data Table: Comparative Analysis

Key Research Findings

- Stereochemical Impact : Trans isomers generally exhibit higher enantioselectivity and yields in catalytic ring-expansion reactions compared to cis isomers .

- Substituent Effects: Aminomethyl derivatives (e.g., CAS 1404365-04-3) show enhanced reactivity in SN2 reactions, while methylamino groups favor hydrogen bonding in drug-receptor interactions .

- Safety Profiles: Cyclobutane derivatives (e.g., trans-3-(Methylamino)cyclobutanol HCl) lack severe hazards (H302–H335), unlike phenylephrine HCl, which carries warnings for eye/skin irritation .

Biological Activity

Trans-3-(Methylamino)cyclobutanol hydrochloride is a cyclobutane derivative that has garnered interest in biological research due to its potential interactions with various biological molecules. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately . The synthesis typically involves the cyclization of suitable precursors, such as cyclobutanone derivatives reacted with methylamine, followed by reduction and formation of the hydrochloride salt under controlled conditions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. By binding to these molecular targets, the compound can modulate their activity, leading to various biological effects. This interaction is crucial for understanding its potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound can influence enzyme mechanisms. It is particularly useful in studies investigating enzyme kinetics and receptor binding affinities. This compound's unique structure allows it to serve as a building block for more complex biologically active compounds .

Antiviral Activity

In vitro studies have shown that certain analogs of cyclobutane derivatives exhibit antiviral properties. While specific data on this compound is limited, related compounds have demonstrated effective activity against viruses such as HIV and Ebola . Further exploration into its analogs may reveal similar antiviral potentials.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other cyclobutane derivatives. The following table summarizes key differences:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cyclobutane derivative | Potential enzyme modulator |

| trans-3-Amino-1-methylcyclobutanol hydrochloride | Cyclobutane derivative | Investigated for similar interactions |

| cis-3-Amino-3-methylcyclobutanol hydrochloride | Cyclobutane derivative | Different stereochemistry affects reactivity |

Case Study 1: Enzyme Interaction Studies

In a study examining the enzyme inhibition properties of cyclobutane derivatives, researchers found that this compound exhibited significant interactions with specific enzymes involved in metabolic pathways. The study highlighted its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antiviral Screening

Another study screened various cyclobutane derivatives for antiviral activity against HIV. Although this compound was not directly tested, its structural analogs showed promising results, suggesting that further investigation into this compound could yield valuable insights into its antiviral efficacy .

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of trans-3-(Methylamino)cyclobutanol hydrochloride?

Methodological Answer:

- Step 1: Intermediate Preparation

Use tert-butyl carbamates (e.g., tert-butyl (trans-3-aminocyclobutyl) carbamate, CAS: 871014-19-6) to protect the amine group during cyclobutane ring formation . - Step 2: Ring Closure

Employ cyclobutanone precursors (e.g., ethyl 3-oxocyclobutane-1-carboxylate, CAS: 87121-89-9) for stereoselective reduction using chiral catalysts like Ru-BINAP complexes to favor the trans configuration . - Step 3: Methylamination

Introduce the methylamino group via reductive amination with methylamine and sodium cyanoborohydride under controlled pH (6–7) to minimize racemization . - Step 4: Purification

Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate the trans isomer (>99% enantiomeric excess) .

Basic: Which validated analytical methods are suitable for assessing purity and structural integrity?

Methodological Answer:

- HPLC-UV Analysis

Column: C18 (5 µm, 250 × 4.6 mm); mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (90:10 → 50:50 gradient over 20 min). Detection at 273 nm (similar to phenylephrine hydrochloride protocols) . - Titrimetric Assay

Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid to quantify free base content, ensuring 99.0–101.0% purity as per USP standards . - 1H/13C NMR

Confirm stereochemistry via coupling constants (e.g., trans-cyclobutane protons show J = 8–10 Hz) and methylamino group integration .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Step 1: Polymorphism Screening

Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms affecting solubility . - Step 2: Solvent Screening

Test solubility in 10+ solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C, noting pH dependence due to the amine hydrochloride salt . - Step 3: Data Normalization

Compare results against reference compounds (e.g., cis-3-aminocyclobutanol hydrochloride, CAS: 1219019-22-3) to contextualize discrepancies .

Advanced: What are the key challenges in maintaining stereochemical stability during long-term storage?

Methodological Answer:

- Degradation Pathways

Monitor racemization via accelerated stability studies (40°C/75% RH for 6 months) using chiral HPLC. Trans→cis isomerization is pH-dependent; buffer solutions (pH 4–6) minimize degradation . - Packaging Optimization

Store in amber vials under nitrogen to prevent oxidation. Lyophilization improves stability for aqueous formulations .

Advanced: How do pharmacokinetic properties of this compound compare to its cis isomer?

Methodological Answer:

- In Vitro Permeability

Use Caco-2 cell monolayers to measure apparent permeability (Papp). Trans isomers often show 2–3× higher absorption due to reduced steric hindrance . - Metabolic Stability

Incubate with human liver microsomes (HLM); quantify metabolites via LC-MS/MS. The methylamino group in the trans configuration resists CYP3A4-mediated oxidation better than cis .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction

Adjust pH to 2–3 (HCl) for aqueous solubility, then basify to pH 10 for extraction into dichloromethane . - Column Chromatography

Silica gel with eluent: CH₂Cl₂/MeOH/NH₄OH (90:9:1). Monitor fractions by TLC (Rf = 0.3, ninhydrin staining) . - Recrystallization

Use ethanol/water (70:30) at −20°C to yield high-purity crystals (mp 180–182°C) .

Advanced: How to address discrepancies in reported melting points across studies?

Methodological Answer:

- Purity Verification

Reanalyze samples via DSC (heating rate 10°C/min) and cross-check with elemental analysis (C, H, N ±0.3%) . - Hydration State

Perform Karl Fischer titration to rule out hydrate/anhydrate differences (e.g., monohydrate mp ≈ 175°C vs. anhydrous 182°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.